4-Cyclopropoxy-N,N,2-trimethylaniline
Description
N,N,2-Trimethylaniline (CAS 6342-27-4) is a trisubstituted aniline derivative featuring two methyl groups on the amine nitrogen (N,N-dimethyl) and a methyl group at the ortho position (2-position) of the aromatic ring. It is synthesized via reductive methylation of 2-methylaniline using formaldehyde and NaBH3CN in ethanol, yielding 56% isolated product after purification . Key structural and spectroscopic characteristics include:
- ¹H NMR (CDCl₃): δ 7.35–7.32 (m, 2H), 7.22–7.20 (m, 1H), 7.14–7.12 (m, 1H), 2.87 (s, 6H, N-CH₃), 2.53 (s, 3H, Ar-CH₃) .
- 13C NMR (CDCl₃): δ 152.8 (C-N), 132.2–118.4 (aromatic carbons), 44.3 (N-CH₃), 18.5 (Ar-CH₃) .
The compound is notable for its role in catalytic reactions, acting as a ligand or additive in scandium-catalyzed allylic C–H activation and other transformations .
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
4-cyclopropyloxy-N,N,2-trimethylaniline |
InChI |
InChI=1S/C12H17NO/c1-9-8-11(14-10-4-5-10)6-7-12(9)13(2)3/h6-8,10H,4-5H2,1-3H3 |
InChI Key |
XABZZWUDQMTWMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2CC2)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-N,N,2-trimethylaniline typically involves the reaction of 2-trimethylaniline with cyclopropyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-N,N,2-trimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted anilines.
Scientific Research Applications
4-Cyclopropoxy-N,N,2-trimethylaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-N,N,2-trimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Substituent Position Effects: Ortho vs. Para
N,N,2-Trimethylaniline exhibits distinct reactivity compared to its para-substituted analog, N,N,4-trimethylaniline, due to steric and electronic differences.
| Property | N,N,2-Trimethylaniline (Ortho) | N,N,4-Trimethylaniline (Para) |
|---|---|---|
| Synthesis Yield | 56% | 59% |
| ¹H NMR (Ar-CH₃) | δ 2.53 (s) | δ 2.39 (s) |
| Reactivity in Allylation | Non-reactive | 35% yield |
- Meta-substituted variants (e.g., N,N,3-trimethylaniline) achieve 84% yield under identical conditions .
Role in Catalytic Reactions
N,N,2-Trimethylaniline enhances reaction efficiency in scandium-catalyzed anti-Markovnikov hydroallylation:
- Yield Improvement : Using 10 mol% N,N,2-trimethylaniline as an additive increases yields from 50% to 83% in allylic C–H activation .
- Energy Barriers : Its presence lowers the free energy barrier for migratory-insertion steps compared to other ligands (e.g., CyNMe₂), reducing the transition-state energy by 4.6 kcal/mol .
In contrast, N,N,4-trimethylaniline is less effective in such roles, highlighting the importance of ortho-substitution in stabilizing catalytic intermediates.
Electronic and Steric Effects in Allylation
- Moderate Yield in Allylation : N,N,2-Trimethylaniline produces 1,3-diarylpropene in moderate yields (3b, ~50%) when used as a substrate in frustrated Lewis pair-catalyzed allylations .
- Low Reactivity in Disubstituted Systems : 2,6-Disubstituted N,N-dimethylaniline derivatives show further reduced yields (<30%) due to increased steric bulk .
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